Cefathiamidin
Übersicht
Beschreibung
Cefathiamidin ist ein Cephalosporin-Antibiotikum der ersten Generation, das 1974 entdeckt wurde. Es wird hauptsächlich zur Behandlung von Infektionen eingesetzt, die durch empfindliche Bakterien verursacht werden. Diese Verbindung wurde von der China Food and Drug Administration für die Anwendung bei Erwachsenen und Kindern zugelassen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von this compound umfasst mehrere Schritte, beginnend mit der Synthese von Cefathiamidinsäure. Eine Methode beinhaltet die Silanisierung von 7-Aminocephalosporansäure unter Verwendung von Bis(trimethylsilyl)acetamid bei Raumtemperatur . Eine andere Methode beinhaltet die Reaktion von 7-Bromoacetylaminocephalosporansäure mit N,N-Diisopropylthiourea in einem einzigen Lösungsmittel .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann durch einen enzymatischen Ansatz erreicht werden. Diese Methode verwendet Penicillin-Acylase, um die Synthese von N-Bromoacetyl-7-Aminocephalosporansäure, einem wichtigen Zwischenprodukt bei der Herstellung von this compound, zu katalysieren . Dieser Prozess wird in einem vollständig wässrigen Medium durchgeführt, was ihn zu einer umweltfreundlichen und effizienten Methode macht.
Wissenschaftliche Forschungsanwendungen
Cefathiamidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Als empirische antimikrobielle Therapie bei Kindern mit erhöhter Nierenclearance eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Synthese der bakteriellen Zellwand stört, die für das Überleben von Bakterien entscheidend ist. Es bindet an Penicillin-bindende Proteine, die sich innerhalb der bakteriellen Zellwand befinden, und hemmt den letzten Transpeptidierungsschritt der Peptidoglycansynthese . Dies führt zu einer Schwächung der Zellwand und letztendlich zum Absterben der Bakterienzelle.
Wirkmechanismus
Target of Action
Cefathiamidine, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .
Mode of Action
Cefathiamidine acts as an inhibitor of PBPs . By binding to these proteins, it interferes with the final step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell wall instability, eventually causing cell lysis and death .
Pharmacokinetics
Cefathiamidine’s pharmacokinetics have been studied in infants with augmented renal clearance (ARC). The data from these studies were best fitted with a one-compartment model. Allometrically scaled weight and age were identified as significant covariates influencing cefathiamidine pharmacokinetics . The median values of estimated clearance and the volume of distribution were 0.22 L/h/kg and 0.34 L/kg, respectively . These findings suggest that dosing adjustments may be necessary in pediatric patients with ARC to ensure optimal therapeutic outcomes .
Result of Action
The primary result of cefathiamidine’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, cefathiamidine causes the bacterial cells to become unstable and eventually lyse. This antibacterial effect makes cefathiamidine effective in treating various bacterial infections .
Action Environment
The efficacy and stability of cefathiamidine can be influenced by various environmental factors. For instance, in the case of ARC in pediatric patients, the increased renal clearance can lead to subtherapeutic antibiotic concentrations, potentially leading to worse clinical outcomes . Therefore, understanding the patient’s physiological state and adjusting the dosing regimen accordingly is crucial for the effective use of cefathiamidine .
Biochemische Analyse
Biochemical Properties
Cefathiamidine acts on the cell wall of the bacterial septum and affects the synthesis of the cell wall of the sensitive bacteria . This action disrupts the synthesis of the bacterial mucin, blocking the cross-connection .
Cellular Effects
Cefathiamidine has a strong bacteriostatic effect on most Gram-positive cocci . It is used for the treatment of respiratory, liver, five senses, urinary tract infections, endocarditis, and sepsis .
Molecular Mechanism
Like other β-lactams, cefathiamidine interferes with PBP (penicillin-binding protein) activity . These proteins are a group of enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall . When this process is disrupted by cefathiamidine, the cell wall is severely compromised, which ultimately leads to cell lysis and death .
Temporal Effects in Laboratory Settings
In a population pharmacokinetic study, plasma samples of cefathiamidine were collected using opportunistic sampling, and the concentrations were detected by UPLC-MS/MS . The data analysis was performed to determine pharmacokinetic parameters and to characterize the pharmacokinetic variability of cefathiamidine .
Dosage Effects in Animal Models
These studies have shown that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day cefathiamidine q6h is required for effective treatment against Haemophilus influenzae .
Metabolic Pathways
It is known that cefathiamidine is primarily eliminated by the renal pathway as the parent compound .
Transport and Distribution
Cefathiamidine is not absorbed orally and is, thus, administered through the parenteral route (intravenously or intramuscularly) . It is widely distributed in most bodily fluids and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cefathiamidine involves several steps, starting with the synthesis of cefathiamidine acid. One method includes the silanization of 7-aminocephalosporanic acid using bis(trimethylsilyl)acetamide at room temperature . Another method involves the reaction of 7-bromoacetyl aminocephalosporanic acid with N,N-diisopropyl thiourea in a single solvent .
Industrial Production Methods
Industrial production of cefathiamidine can be achieved through an enzymatic approach. This method uses penicillin acylase to catalyze the synthesis of N-bromoacetyl-7-aminocephalosporanic acid, a key intermediate in the production of cefathiamidine . This process is conducted in a fully aqueous medium, making it a green and efficient method.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cefathiamidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der jeweiligen durchgeführten Reaktion.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.
Vergleich Mit ähnlichen Verbindungen
Cefathiamidin ähnelt anderen Cephalosporinen der ersten Generation, wie Cephalothin und Cephaloridin. Es hat einzigartige Eigenschaften, die es besonders wirksam gegen bestimmte Bakterienstämme machen. So hat sich gezeigt, dass this compound im Vergleich zu einigen anderen Cephalosporinen ein breiteres Wirkungsspektrum und bessere pharmakokinetische Eigenschaften aufweist .
Liste ähnlicher Verbindungen
- Cephalothin
- Cephaloridin
- Cephalexin
- Cefazolin
This compound zeichnet sich durch seine einzigartige Kombination aus Wirksamkeit, Sicherheit und pharmakokinetischem Profil aus, was es zu einem wertvollen Antibiotikum bei der Behandlung von bakteriellen Infektionen macht.
Biologische Aktivität
Cefathiamidine is a first-generation cephalosporin antibiotic primarily used for treating infections caused by susceptible bacteria. Its pharmacological profile, including its biological activity, pharmacokinetics, and clinical efficacy, has been the subject of various studies. This article synthesizes current knowledge regarding the biological activity of cefathiamidine, supported by data tables and relevant research findings.
Overview of Cefathiamidine
Cefathiamidine is characterized by its broad-spectrum antibacterial activity, particularly against Gram-positive cocci. It is administered parenterally due to poor oral absorption and is primarily excreted unchanged via the kidneys. The drug's protein binding capacity is approximately 23%, and it does not penetrate the blood-brain barrier effectively .
Population Pharmacokinetic Studies
Recent studies have focused on understanding cefathiamidine's pharmacokinetics in pediatric populations, particularly infants with Augmented Renal Clearance (ARC). A significant study analyzed the pharmacokinetics in 20 infants, revealing a one-compartment model best fit for the data collected. Key pharmacokinetic parameters are summarized in the table below:
Parameter | Value (L/h/kg) | Range (L/h/kg) |
---|---|---|
Clearance (CL) | 0.22 | 0.09 – 0.29 |
Volume of Distribution (V) | 0.34 | 0.24 – 0.41 |
Monte Carlo simulations indicated that dosing regimens of 100 mg/kg/day every 12 hours, or more frequent dosing, were necessary to achieve therapeutic levels against specific pathogens .
Antibacterial Activity
Cefathiamidine exhibits significant antibacterial activity against various Gram-positive bacteria. A notable study evaluated its effectiveness when combined with other antimicrobial agents against Gram-positive cocci, demonstrating enhanced efficacy in certain combinations . The following table summarizes the minimum inhibitory concentrations (MICs) for cefathiamidine against selected bacteria:
Bacteria | MIC (mg/L) |
---|---|
Streptococcus pneumoniae | 0.25 |
Staphylococcus aureus (MSSA) | 0.5 |
Enterococcus faecalis | 1 |
Case Studies and Clinical Applications
Cefathiamidine has been widely used in clinical settings for treating infections in children, especially those with hematologic diseases. A population pharmacokinetic study involving children aged 2 to 11 years indicated that body weight significantly influenced drug clearance, necessitating weight-based dosing adjustments to avoid underdosing .
In a clinical context, cefathiamidine has shown efficacy in treating infections caused by Haemophilus influenzae, with recommended dosing regimens established based on pharmacokinetic modeling to optimize therapeutic outcomes .
Eigenschaften
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXACOFERDBGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954696 | |
Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33075-00-2 | |
Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefathiamidine?
A1: Cefathiamidine, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.
Q2: Which bacterial species are generally susceptible to Cefathiamidine?
A2: Cefathiamidine exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]
Q3: Has Cefathiamidine demonstrated efficacy in treating specific infections?
A3: Studies have investigated the use of Cefathiamidine in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []
Q4: Are there studies comparing Cefathiamidine's efficacy with other antibiotics?
A4: Yes, researchers have compared the efficacy of Cefathiamidine to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]
Q5: What are the key pharmacokinetic parameters of Cefathiamidine in different populations?
A5: Studies have investigated the pharmacokinetics of Cefathiamidine in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.
Q6: Have any studies explored dosage optimization for Cefathiamidine in specific populations?
A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]
Q7: Does Cefathiamidine exhibit synergistic effects when combined with other antimicrobial agents?
A7: Research indicates that Cefathiamidine exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]
Q8: What are the known mechanisms of resistance to Cefathiamidine?
A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to Cefathiamidine. [] Further research is needed to elucidate specific resistance mechanisms.
Q9: Are there different formulations of Cefathiamidine available?
A9: Research mentions the availability of Cefathiamidine for injection. [, ] Studies have explored the stability and compatibility of Cefathiamidine for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]
Q10: What is known about the stability of Cefathiamidine under different conditions?
A10: Studies have investigated the stability of Cefathiamidine formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]
Q11: What approaches have been explored to enhance the stability and solubility of Cefathiamidine?
A11: Researchers have investigated novel crystal forms of Cefathiamidine, aiming to improve its stability and solubility. [, , ]
Q12: What analytical techniques are employed to quantify Cefathiamidine?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for Cefathiamidine quantification. [, , ]
Q13: Have any studies identified impurities in Cefathiamidine?
A13: Research has focused on identifying impurities in Cefathiamidine using techniques like LC-MS. Degradation products like Deacetylcefathiamidine and Cefathiamidine lactone have been identified. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.